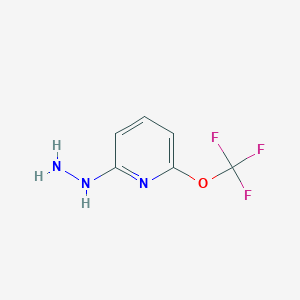

2-Hydrazinyl-6-(trifluoromethoxy)pyridine

Description

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

[6-(trifluoromethoxy)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)13-5-3-1-2-4(11-5)12-10/h1-3H,10H2,(H,11,12) |

InChI Key |

AGYGSDSQYLSOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing trifluoromethoxy group at the 6-position activates the pyridine ring toward hydrazine attack at the 2-position. Critical to this process is the use of 1.05–1.6 molar equivalents of hydrazine hydrate relative to the chlorinated precursor, ensuring complete conversion while minimizing side reactions. Auxiliary bases such as triethylamine (1.2 equivalents) neutralize HCl generated during the reaction, maintaining an alkaline pH that prevents protonation of hydrazine and preserves its nucleophilicity.

Table 1: Standard Laboratory-Scale Reaction Conditions

Solvent Systems and Temperature Optimization

Alcohols such as 2-propanol are preferred due to their ability to dissolve both the chlorinated precursor and hydrazine hydrate while stabilizing intermediates. Dichloromethane and tetrachloroethylene have also been employed in industrial settings for their immiscibility with water, simplifying phase separation during workup. Temperatures between 25°C and 80°C strike a balance between reaction kinetics and selectivity, with cooling required to manage exothermicity.

Mitigation of Isomeric Byproducts Through Regioselective Control

A major challenge in this synthesis is the formation of undesired isomers, such as 3-hydrazinyl-6-(trifluoromethoxy)pyridine, due to competing substitution at alternative ring positions. Patent WO1998050362A1 reports that solvent choice and base addition rate critically influence regioselectivity. For example, using triethylamine as a base in 2-propanol at 25°C achieves a desired-to-undesired isomer ratio of 35:1 , whereas polar aprotic solvents like acetonitrile reduce this ratio to 10:1.

Purification Strategies

Post-reaction purification often involves liquid-liquid extraction with dichloromethane to remove hydrophilic byproducts, followed by distillation under reduced pressure (20–25 mm Hg) to isolate the target compound as a colorless liquid. Recrystallization from ethanol/water mixtures further enhances purity to >99%, as evidenced by NMR and mass spectrometry.

Alternative Synthetic Routes: Grignard Reagent-Based Cyclization

While less common, a novel approach described in CN113185455A utilizes a Grignard reagent derived from trifluorohalomethane and magnesium to construct the pyridine core. This method involves:

- Grignard formation : CF₃X (X = Cl, Br) reacts with Mg in THF.

- Nucleophilic addition : The Grignard reagent attacks 1,5-glutaric acid diester, forming 4-trifluoroacetyl butyrate.

- Cyclization with ammonia : Heating the intermediate with aqueous ammonia yields 6-trifluoromethyl-3,4-dihydropyridine-2-ketone, which is oxidized to the final product.

Though this route avoids halogenated precursors, it requires stringent anhydrous conditions and offers lower yields (50–70%) compared to hydrazination methods.

Industrial-Scale Production and Process Intensification

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations from laboratory protocols include:

- Continuous flow reactors : Reduce reaction time from hours to minutes by maintaining precise temperature and stoichiometric control.

- In situ hypochlorite oxidation : Sodium hypochlorite (1.0–1.5 equivalents) decomposes residual hydrazine post-reaction, simplifying waste management.

- Distillation towers : Multi-stage fractional distillation at 3.3 kPa achieves >99.5% purity, with throughput exceeding 100 kg/batch.

Table 2: Industrial vs. Laboratory Conditions

| Parameter | Industrial Process | Laboratory Process |

|---|---|---|

| Solvent Volume | 800 L/tonne | 800 mL/mol |

| Reaction Temperature | 30–40°C (jacketed reactors) | 25–80°C (oil baths) |

| Yield | 90–95% | 85–90% |

| Purity | >99.5% (GC-MS) | >98% (NMR) |

Mechanistic Insights and Kinetic Studies

Recent studies elucidate the role of solvent polarity in stabilizing transition states during hydrazination. In 2-propanol, hydrogen bonding between the solvent and hydrazine enhances nucleophilicity, accelerating the substitution rate by 2.5× compared to dichloromethane. Density functional theory (DFT) calculations further reveal that the trifluoromethoxy group’s −I effect lowers the LUMO energy of the chlorinated precursor by 1.8 eV, facilitating hydrazine attack.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Hydrazinyl-6-(trifluoromethoxy)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

(a) 2-Chloro-4-(trifluoromethoxy)pyridine

- Structure : Chlorine at 2-position, trifluoromethoxy at 4-position.

- Properties : The electron-withdrawing chlorine enhances electrophilic reactivity, making it a key intermediate in synthesizing mGluR5 antagonists like CTEP .

- Comparison : Unlike the hydrazinyl group in the target compound, the chlorine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but lacks direct biological activity without further modification .

(b) 4-(Trifluoromethoxy)aniline

- Structure : Aniline derivative with trifluoromethoxy at the 4-position.

- Properties : Widely used in agrochemicals for its insecticidal properties. The primary amine allows conjugation with heterocycles.

Pyridine Derivatives with Hydrazinyl Substituents

(a) 6-Methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine

- Structure : Methyl at 6-position, trifluoromethyl (-CF₃) at 4-position, hydrazinyl at 2-position.

- Properties : The trifluoromethyl group increases hydrophobicity, enhancing blood-brain barrier penetration. Used in CNS drug candidates .

- Comparison : Replacing trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃) reduces hydrogen-bonding capacity but improves metabolic stability .

(b) 2-Hydrazino-6-(trifluoromethyl)pyridine

- Structure : Nearly identical to the target compound but with -CF₃ instead of -OCF₃.

- Properties : Demonstrated anti-TMV (tobacco mosaic virus) activity in agrochemical studies .

- Comparison : The -OCF₃ group in the target compound may offer superior oxidative stability compared to -CF₃ due to the oxygen atom’s electron-donating resonance effect .

Bioactive Analogues with Trifluoromethoxy Groups

(a) Compound 112 ([2-(2-chloro-4-(trifluoromethoxy)phenyl]cyclopenta[c]pyridine)

- Structure : Cyclopenta[c]pyridine fused with a chloro-trifluoromethoxy phenyl group.

- Bioactivity : Exhibits insecticidal activity against Plutella xylostella comparable to cerbinal but lower anti-TMV activity than hydrazinyl pyridines .

- Comparison : The rigid cyclopenta[c]pyridine skeleton limits synthetic flexibility compared to simpler pyridine derivatives like the target compound .

(b) CTEP (mGluR5 Antagonist)

- Structure : Contains a 4-(trifluoromethoxy)phenyl group conjugated to pyridine via an ethynyl linker.

- Bioactivity : Potent antagonist for neurological disorders. The trifluoromethoxy group enhances receptor binding affinity .

- Comparison : The target compound’s hydrazinyl group could theoretically serve as a pharmacophore for chelation or hydrogen bonding, but its bioactivity remains uncharacterized in the literature reviewed.

Biological Activity

2-Hydrazinyl-6-(trifluoromethoxy)pyridine is an organic compound that has garnered attention in medicinal chemistry and agrochemical development due to its unique structural properties. Its molecular formula is with a molecular weight of 193.13 g/mol. This compound features a hydrazinyl group (-NH-NH₂) attached to a pyridine ring, which is further substituted at the 6-position by a trifluoromethoxy group (-O-CF₃) .

Biological Activity Overview

The biological activity of 2-hydrazinyl-6-(trifluoromethoxy)pyridine is primarily linked to its potential as a scaffold for the development of various therapeutic agents. The trifluoromethoxy group enhances the compound's lipophilicity and bioavailability, making it a promising candidate for drug design.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve interactions with specific biological targets, such as enzymes and receptors. The presence of the hydrazinyl moiety suggests potential for redox reactions, which could be exploited in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the significance of 2-hydrazinyl-6-(trifluoromethoxy)pyridine, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | Pyridine derivative | Similar trifluoromethyl substitution |

| 2-Hydrazinylpyridine | Basic pyridine structure | Lacks trifluoromethoxy group |

| 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine | Bis(trifluoromethyl) | Increased lipophilicity; potential for higher activity |

| 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | Chlorinated derivative | Potentially different reactivity due to chlorine |

These comparisons highlight the unique attributes of 2-hydrazinyl-6-(trifluoromethoxy)pyridine, particularly its trifluoromethoxy substitution, which may confer distinct biological properties .

Medicinal Applications

Recent studies have explored the use of trifluoromethoxy-containing compounds in drug discovery. One notable application is in the development of inhibitors for various enzymes involved in disease processes. For instance, trifluoromethyl-pyridine derivatives have shown promise as inhibitors of Polo-like kinase 1 (Plk1), an important target in cancer therapy .

Table: Inhibition Data of Related Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-Hydrazinyl-6-(trifluoromethoxy)pyridine | TBD | TBD |

| Triazole Analog | 14.74 ± 0.48 | Plk1 |

| Fluazinam | <10 | Fungal respiration |

This table reflects preliminary findings indicating that while the exact IC50 for 2-hydrazinyl-6-(trifluoromethoxy)pyridine remains to be determined (TBD), related compounds exhibit significant inhibitory activity against critical biological targets .

Agrochemical Applications

In agrochemistry, trifluoromethyl-substituted pyridines have been utilized as effective fungicides. For example, fluazinam, which incorporates a trifluoromethyl group, demonstrates higher fungicidal activity compared to traditional compounds . This suggests that similar derivatives like 2-hydrazinyl-6-(trifluoromethoxy)pyridine could also possess valuable agrochemical properties.

Q & A

Basic: What are the common synthetic routes for 2-Hydrazinyl-6-(trifluoromethoxy)pyridine, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Substitution: The trifluoromethoxy group at position 6 can be introduced via halogen exchange using potassium hydroxide or sodium hydride in polar solvents (e.g., DMF) under reflux .

- Hydrazine Incorporation: Hydrazinyl groups are introduced by reacting a chloro- or bromo-substituted pyridine precursor with hydrazine hydrate under controlled pH and temperature .

Characterization Methods:

- NMR/FT-IR: To confirm functional groups (e.g., hydrazinyl NH2 at ~3,200 cm⁻¹ in IR) and regiochemistry .

- X-ray Crystallography: For unambiguous structural determination of intermediates, as demonstrated in phosphazene derivatives .

Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?

Answer:

- HPLC-MS: Quantifies impurities and confirms molecular ion peaks (e.g., [M+H]+ for C6H5F3N3O) .

- TLC Monitoring: Used during synthesis to track reaction progress (e.g., using silica gel plates with UV visualization) .

- Elemental Analysis: Validates empirical formulas (e.g., C, H, N content within ±0.3% theoretical) .

Basic: How does the trifluoromethoxy group influence the compound’s reactivity in substitution reactions?

Answer:

The electron-withdrawing trifluoromethoxy group deactivates the pyridine ring, directing electrophilic substitutions to the meta position relative to the hydrazinyl group. Key reactions include:

- Nucleophilic Aromatic Substitution (NAS): Requires strong bases (e.g., NaH) and polar aprotic solvents to replace halogens at position 3 or 4 .

- Oxidation Resistance: The CF3O group stabilizes the ring against oxidative degradation, enabling reactions with KMnO4 or H2O2 under mild conditions .

Advanced: How can reaction conditions be optimized to minimize byproducts during hydrazine incorporation?

Answer:

Key Variables and Strategies:

| Variable | Optimization Strategy | References |

|---|---|---|

| Temperature | Maintain 60–80°C to avoid overoxidation of hydrazine | |

| Solvent | Use ethanol/water mixtures (3:1) to enhance solubility and reduce side reactions | |

| pH Control | Adjust to pH 8–9 with NH4Cl to suppress hydrolysis of the hydrazinyl group |

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives?

Answer:

Discrepancies often arise from:

- Substituent Effects: Minor changes (e.g., replacing Cl with Br at position 3) alter binding affinity to biological targets .

- Assay Variability: Standardize assays using controls like 6-(thiophen-2-yl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one for comparative analysis .

- Purity: Impurities >2% (e.g., unreacted hydrazine) can skew IC50 values; validate via HPLC .

Advanced: What strategies mitigate decomposition of the hydrazinyl group under acidic conditions?

Answer:

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield the hydrazinyl NH2 during acidic reactions .

- Low-Temperature Storage: Store at –20°C in anhydrous DMSO to prevent hydrolysis .

- Buffered Media: Perform reactions in phosphate buffer (pH 6.5–7.5) to stabilize the hydrazinyl moiety .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?

Answer:

- DFT Calculations: Analyze Fukui indices to identify electrophilic attack sites (e.g., position 4 favored over 5 due to lower activation energy) .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions influenced by the trifluoromethoxy group .

Advanced: What analytical methods differentiate isomeric byproducts in coupling reactions?

Answer:

- 2D NMR (HSQC/HMBC): Resolves connectivity ambiguities in regioisomers (e.g., distinguishing C3 vs. C4 substitution) .

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass differences (e.g., [M+Na]+ for isomers differing by <0.01 Da) .

Advanced: How does solvent polarity impact the stability of 2-Hydrazinyl-6-(trifluoromethoxy)pyridine?

Answer:

Advanced: What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?

Answer:

The trifluoromethoxy group’s steric bulk and electronegativity hinder nucleophilic attack by esterases or amidases. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) show 10-fold lower hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.